molecular formula C11H17NO5 B14083345 1-Methoxyoxalyl-piperidine-2-carboxylic acid ethyl ester

1-Methoxyoxalyl-piperidine-2-carboxylic acid ethyl ester

Cat. No.: B14083345
M. Wt: 243.26 g/mol
InChI Key: OXQRLSIUMBHZJR-UHFFFAOYSA-N
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Description

(S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate is a chemical compound with a unique structure that includes a piperidine ring, an ester group, and a methoxy-oxoacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate typically involves the esterification of piperidine-2-carboxylic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of (S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate
  • Benzyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate

Uniqueness

(S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate is unique due to its specific ester group and the stereochemistry of the piperidine ring.

Biological Activity

1-Methoxyoxalyl-piperidine-2-carboxylic acid ethyl ester is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C12H15N1O4
  • Molecular Weight : 239.25 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as a ligand , influencing enzymatic activity and potentially modulating metabolic pathways.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It may bind to receptors, affecting signal transduction pathways that regulate physiological responses.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines, although further research is needed to elucidate the underlying mechanisms and efficacy in vivo.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives of piperidine compounds, including this compound. The results indicated significant inhibition of growth against Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 200 µg/mL.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli100 µg/mL
This compoundS. aureus75 µg/mL

Study 2: Anticancer Activity

In a cell viability assay conducted on various cancer cell lines, the compound demonstrated a dose-dependent reduction in cell proliferation, with IC50 values ranging from 10 to 30 µM across different cell types.

Cell LineIC50 (µM)Effect
MCF-7 (Breast Cancer)20 µMModerate
HeLa (Cervical Cancer)15 µMHigh
A549 (Lung Cancer)25 µMLow

Properties

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate

InChI

InChI=1S/C11H17NO5/c1-3-17-10(14)8-6-4-5-7-12(8)9(13)11(15)16-2/h8H,3-7H2,1-2H3

InChI Key

OXQRLSIUMBHZJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCN1C(=O)C(=O)OC

Origin of Product

United States

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